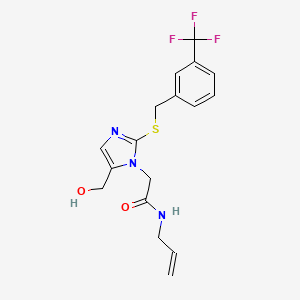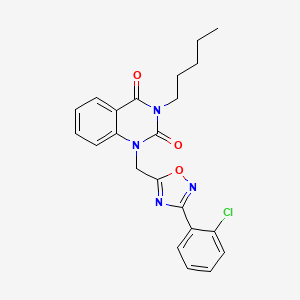
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Systems for Synthesis
Quinazoline derivatives are often synthesized using catalytic systems that enhance reaction efficiency. For example, a study by Kefayati, Asghari, and Khanjanian (2012) utilized a Bronsted acidic ionic liquid, specifically 1-methylimidazolium hydrogen sulfate, in conjunction with chlorotrimethylsilane as a catalytic system. This method efficiently synthesized hydroquinazoline-2,5-diones under thermal and solvent-free conditions, demonstrating the compound's role in facilitating organic synthesis reactions (Kefayati et al., 2012).
Pharmaceutical Applications
Compounds containing quinazoline and oxadiazole structures are investigated for their potential pharmaceutical applications, including anti-inflammatory, antimicrobial, and anticancer activities. Farag et al. (2012) synthesized new quinazoline derivatives and evaluated their anti-inflammatory and analgesic activities, illustrating the therapeutic potential of these compounds (Farag et al., 2012).
Material Science and Sensing Applications
Derivatives of quinazoline and oxadiazole have been applied in material science, particularly in the development of chemosensors. Zhang et al. (2020) synthesized 1,8-naphthalimide derivatives, demonstrating their efficiency as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These findings highlight the utility of such compounds in environmental monitoring and analytical chemistry (Zhang et al., 2020).
Antioxidant Applications
Quinazoline derivatives also show potential as antioxidants. Hussein, Ismail, and El-Adly (2016) synthesized quinolinone derivatives and investigated their antioxidant efficiency in lubricating greases, indicating their application in improving the oxidative stability of industrial materials (Hussein et al., 2016).
Mechanism of Action
Target of Action
Compounds with a quinazoline structure often interact with various enzymes and receptors in the body. For instance, some quinazoline derivatives are known to inhibit tyrosine kinases, which play crucial roles in cell signaling .
Mode of Action
The compound might bind to its target enzyme or receptor, thereby modulating its activity. This could lead to changes in cellular signaling pathways, affecting the function of the cell .
Biochemical Pathways
Depending on the specific target of the compound, various biochemical pathways could be affected. For example, if the compound targets a kinase involved in cell proliferation, it might affect pathways related to cell growth and division .
Result of Action
The cellular and molecular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits a kinase involved in cell proliferation, it might lead to reduced cell growth .
properties
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-2-3-8-13-26-21(28)16-10-5-7-12-18(16)27(22(26)29)14-19-24-20(25-30-19)15-9-4-6-11-17(15)23/h4-7,9-12H,2-3,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVTCCUZDKKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

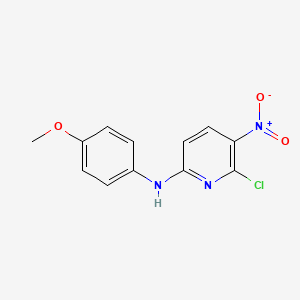

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate](/img/structure/B2590893.png)
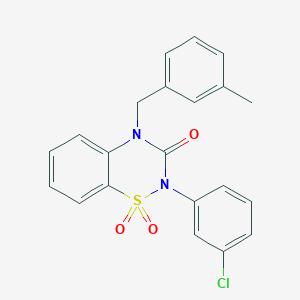
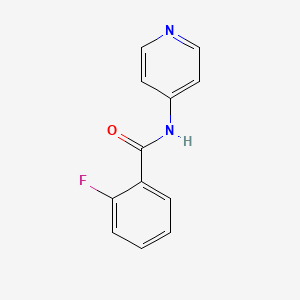
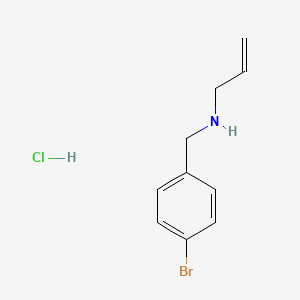
![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)
![5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2590902.png)
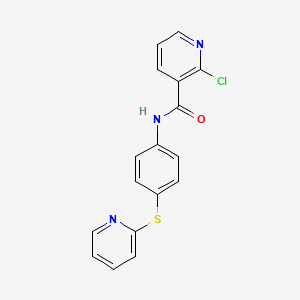


![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2590907.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2590909.png)
